molecular formula C19H27N3O5 B11363754 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B11363754
M. Wt: 377.4 g/mol
InChI Key: DXTYIAOFTZLIOE-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a cyclohexyl group, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of cyclohexanone with morpholine to form 4-(1-cyclohexen-1-yl)morpholine.

    Alkylation: The morpholine derivative is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the cyclohexylmethyl group.

    Nitration: The next step involves the nitration of phenol to form 4-nitrophenol.

    Esterification: The 4-nitrophenol is then esterified with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid.

    Amidation: Finally, the esterified product is reacted with the alkylated morpholine derivative to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
  • 4-(1-cyclohexen-1-yl)morpholine

Uniqueness

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide is unique due to its combination of a morpholine ring, a cyclohexyl group, and a nitrophenoxy moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C19H27N3O5/c23-18(14-27-17-6-4-16(5-7-17)22(24)25)20-15-19(8-2-1-3-9-19)21-10-12-26-13-11-21/h4-7H,1-3,8-15H2,(H,20,23)

InChI Key

DXTYIAOFTZLIOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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